tinosposinenside A

Description

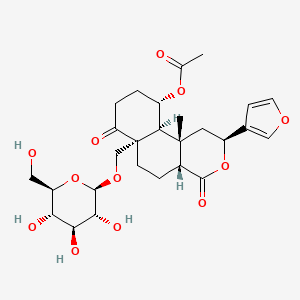

Tinosposinenside A is a diterpenoid compound isolated from Tinospora sinensis, a plant traditionally used in herbal medicine. Structurally, it is characterized by the molecular formula C₂₇H₃₅O₁₂ and a molecular weight of 551.21 g/mol . Its identification via high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS) revealed a deprotonated molecular ion ([M−H]⁻) at m/z 551.21173, with key fragment ions at m/z 389 (100% abundance), 374, 371, and 359, suggesting a glycosidic cleavage pattern and a core diterpene aglycone structure .

Properties

Molecular Formula |

C27H36O12 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

[(2S,4aR,6aR,10S,10aS,10bS)-2-(furan-3-yl)-10b-methyl-4,7-dioxo-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,8,9,10,10a-octahydro-1H-benzo[f]isochromen-10-yl] acetate |

InChI |

InChI=1S/C27H36O12/c1-13(29)37-16-3-4-19(30)27(12-36-25-22(33)21(32)20(31)18(10-28)39-25)7-5-15-24(34)38-17(14-6-8-35-11-14)9-26(15,2)23(16)27/h6,8,11,15-18,20-23,25,28,31-33H,3-5,7,9-10,12H2,1-2H3/t15-,16-,17-,18+,20+,21-,22+,23-,25+,26+,27+/m0/s1 |

InChI Key |

OZBWLDZUMGKCEP-JWXWVHOGSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCC(=O)[C@]2([C@@H]1[C@@]3(C[C@H](OC(=O)[C@@H]3CC2)C4=COC=C4)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(=O)OC1CCC(=O)C2(C1C3(CC(OC(=O)C3CC2)C4=COC=C4)C)COC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

tinosposinenside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Tinosposinenside A with structurally related diterpenoids from Tinospora sinensis and other species:

*ClogP (calculated partition coefficient) inferred from retention times and fragmentation patterns.

Key Observations:

Structural Differentiation: Glycosylation Patterns: this compound lacks the acetylated sugar moieties present in Tinosposinenside B and Tinocrisposide, as evidenced by its simpler fragmentation profile (e.g., absence of ions like m/z 563 or m/z 579 seen in Tinocrisposide) . Side-Chain Modifications: Compared to Tinosposinenside C, which shows a base peak at m/z 497 (indicative of a decarboxylated aglycone), this compound retains a hydroxylated side chain (fragment m/z 389) .

Molecular Weight: Tinosposinenside B’s higher molecular weight (581.22 vs. 551.21) correlates with additional hydroxyl or acetyl groups, which may influence receptor binding or solubility .

Analytical Challenges and Gaps

- Fragmentation Ambiguity: Overlapping fragments (e.g., m/z 297 in Tinosposinenside B and Isocryptotanshinone II) complicate structural elucidation without NMR validation .

- Bioactivity Data: Most studies focus on structural identification via MS; pharmacological profiling of this compound remains sparse .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of tinosposinenside A?

To elucidate the structure of this compound, researchers should employ a combination of:

- High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like H, C, HSQC, HMBC) to assign stereochemistry and functional groups.

- X-ray crystallography if single crystals are obtainable, for absolute configuration confirmation. Methodological rigor requires cross-validating results with existing phytochemical databases and replicating analyses across independent labs to minimize instrumentation bias .

Q. How should in vitro bioactivity assays for this compound be designed to ensure reproducibility?

- Standardized cell lines : Use authenticated cell lines (e.g., HepG2 for hepatotoxicity, RAW264.7 for anti-inflammatory assays) with passage numbers documented.

- Dose-response curves : Test a minimum of five concentrations in triplicate, with positive controls (e.g., ascorbic acid for antioxidant assays).

- Endpoint selection : Combine multiple assays (e.g., DPPH scavenging, SOD activity) to mitigate assay-specific artifacts. Statistical analysis should include ANOVA with post-hoc tests to confirm significance thresholds () .

Q. What extraction protocols maximize this compound yield from Tinospora cordifolia?

Comparative studies recommend:

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across rodent models be resolved?

Discrepancies in bioavailability or half-life often stem from:

- Species-specific metabolism : Compare CYP450 isoform expression in rats vs. mice using qPCR.

- Administration route : Standardize oral vs. intravenous dosing and monitor plasma protein binding.

- Analytical validation : Employ LC-MS/MS with deuterated internal standards to reduce matrix effects. Meta-analysis frameworks (e.g., PRISMA guidelines) can synthesize data across studies to identify confounding variables .

Q. What integrative approaches link this compound’s anti-inflammatory effects to specific molecular targets?

Advanced methodologies include:

- Network pharmacology : Construct protein-protein interaction networks using databases like STRING, prioritizing nodes (e.g., NF-κB, COX-2) with high betweenness centrality.

- CRISPR-Cas9 knockout models : Validate target genes (e.g., TNF-α) in macrophage lines.

- Metabolomics : Pair LC-MS with pathway analysis tools (KEGG, MetaboAnalyst) to map metabolite flux changes. Triangulate findings with molecular docking simulations to predict binding affinities .

Q. How can researchers address variability in this compound’s cytotoxicity reported across cancer cell lines?

- Cell line profiling : Screen panels (NCI-60) to identify lineage-specific sensitivities.

- Microenvironment mimicry : Use 3D spheroid cultures or co-cultures with fibroblasts to replicate in vivo conditions.

- Mechanistic deconvolution : Apply RNA-seq to compare transcriptomes of responsive vs. resistant lines, focusing on apoptotic pathways (e.g., Bcl-2/Bax ratios). Replicate experiments under hypoxia (5% O) to assess oxygen tension effects .

Methodological Considerations for Data Interpretation

- Contradiction analysis : Use Bland-Altman plots or Cohen’s to quantify effect size disparities between studies.

- Theoretical grounding : Align hypotheses with frameworks like network pharmacology or systems biology to ensure mechanistic plausibility .

- Ethical compliance : For in vivo work, adhere to ARRIVE guidelines for experimental rigor and transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.